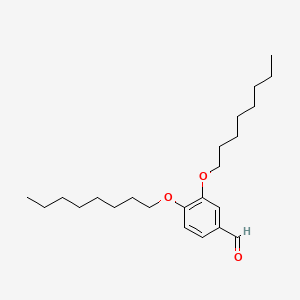

3,4-Bis(octyloxy)benzaldehyde

Description

Properties

IUPAC Name |

3,4-dioctoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O3/c1-3-5-7-9-11-13-17-25-22-16-15-21(20-24)19-23(22)26-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKNJOSLKRWLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369290 | |

| Record name | 3,4-bis(octyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131525-50-3 | |

| Record name | 3,4-bis(octyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Advanced Aldehyde Chemistry and Long Chain Alkoxy Functionalization

In the broader landscape of advanced aldehyde chemistry, 3,4-bis(octyloxy)benzaldehyde stands out due to the strategic incorporation of long-chain alkoxy groups. While aldehydes are fundamental functional groups in organic synthesis, the addition of long alkyl chains introduces a level of complexity and functionality that is crucial for materials science. The synthesis of such molecules typically involves the alkylation of a dihydroxybenzaldehyde precursor, such as 3,4-dihydroxybenzaldehyde (B13553), with an appropriate alkyl halide, like 1-bromooctane (B94149). juniv.edumdpi.com This process allows for the precise installation of the octyloxy chains, which are key to the material's ultimate properties. juniv.edu

The aldehyde group itself is a reactive site, participating in a variety of chemical transformations such as condensation reactions, which are instrumental in building more complex molecular architectures. cymitquimica.com The electron-donating nature of the alkoxy groups can influence the reactivity of the benzaldehyde (B42025) ring, making it a versatile building block in organic synthesis.

Significance of Alkyl Chain Integration in Molecular Design for Functional Materials

The integration of long alkyl chains into molecular structures is a powerful strategy for controlling the self-assembly and packing of molecules, which is fundamental to the creation of functional materials. scispace.combeilstein-journals.org The length and number of these alkyl chains can dictate the intermolecular forces, such as van der Waals interactions, and consequently, the resulting supramolecular structures. acs.orgsemanticscholar.org

In the case of 3,4-bis(octyloxy)benzaldehyde, the two octyloxy chains play a critical role in directing the organization of the molecules. These chains can interdigitate or align in specific ways, leading to the formation of ordered structures like liquid crystals or well-defined monolayers at interfaces. beilstein-journals.org This ability to form organized assemblies is a key attribute for applications in organic electronics and sensor technology. The hydrophobic nature of the alkyl chains also enhances solubility in organic solvents, facilitating the processing and fabrication of thin films and other material forms. evitachem.comlookchem.com

Overview of Key Research Trajectories and Multidisciplinary Applications for the Chemical Compound

Established Synthetic Pathways for this compound

The synthesis of this compound is primarily achieved through the Williamson ether synthesis, starting from a commercially available dihydroxybenzaldehyde precursor. This method is reliable and allows for the introduction of long alkyl chains onto the aromatic ring, which imparts specific solubility and electronic properties to the molecule.

The most common and established pathway for synthesizing this compound involves the double alkylation of 3,4-dihydroxybenzaldehyde (B13553). sci-hub.seamazonaws.com This reaction utilizes an alkyl halide, specifically 1-bromooctane (B94149), to introduce the two octyloxy side chains. The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), which acts as a proton acceptor to deprotonate the hydroxyl groups of the catechol moiety, thereby activating them for nucleophilic attack on the alkyl halide. sci-hub.seamazonaws.com

Optimizing the reaction conditions is critical for maximizing the yield and ensuring the high purity of this compound. Key parameters that are often fine-tuned include reaction temperature, duration, and stoichiometry of the reagents. The reaction is typically heated, for instance at 100°C for 12 hours, to ensure completion. sci-hub.se An excess of the alkylating agent and the base may be used to drive the reaction towards the formation of the dialkylated product over the monoalkylated intermediates.

Following the reaction, purification is a critical step to remove unreacted starting materials, inorganic salts, and byproducts. Flash column chromatography using a silica (B1680970) gel stationary phase is a standard method for isolating the pure compound. amazonaws.com The selection of the eluent system, such as a mixture of petroleum ether and dichloromethane, is optimized to achieve efficient separation. amazonaws.com The purity of the final product is confirmed through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination, with reported melting points in the range of 48–51°C. amazonaws.com

Table 1: Optimized Reaction Conditions for Alkylation of 3,4-Dihydroxybenzaldehyde

| Parameter | Condition | Purpose | Reference |

| Precursor | 3,4-Dihydroxybenzaldehyde | Starting material with two hydroxyl groups | sci-hub.se, amazonaws.com |

| Alkylating Agent | 1-Bromooctane | Source of the octyl chains | sci-hub.se, amazonaws.com |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates hydroxyl groups | sci-hub.se, amazonaws.com |

| Solvent | N,N-Dimethylformamide (DMF) | Dissolves reactants and facilitates the reaction | sci-hub.se, amazonaws.com |

| Temperature | 95-100°C | Increases reaction rate | sci-hub.se, amazonaws.com |

| Duration | 12-72 hours | Ensures reaction completion | sci-hub.se, amazonaws.com |

| Purification | Flash Column Chromatography | Isolates the pure product | amazonaws.com |

Derivatization Strategies Employing this compound as a Synthon

The aldehyde functional group of this compound serves as a reactive handle for a variety of chemical transformations, making it a valuable synthon for constructing more complex molecules. Its derivatives have found applications in fields ranging from medicinal chemistry to materials science.

Hydrazones are a class of organic compounds that have attracted significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. nih.govomicsonline.org this compound can be readily converted into hydrazone derivatives through a condensation reaction with a suitable hydrazine. sci-hub.semdpi.com

For instance, in the synthesis of quinolyl hydrazones, this compound is reacted with a quinoline-based hydrazine, such as 6-bromo-2-methyl-quinolin-4-yl-hydrazine, in ethanol (B145695) with a catalytic amount of acid. sci-hub.se The resulting hydrazone derivatives, which incorporate the bulky bis(octyloxy)phenyl moiety, have been synthesized and evaluated for their potential as anticancer and antimicrobial agents, demonstrating the utility of the parent aldehyde in creating pharmacologically relevant molecules. sci-hub.se The imine group (-C=N-) in the hydrazone structure is often crucial for biological activity. nih.govsci-hub.se

Table 2: Example of Hydrazone Synthesis

| Reactant 1 | Reactant 2 | Product Type | Application | Reference |

| This compound | 6-bromo-2-methyl-quinolin-4-yl-hydrazine | Quinolyl Hydrazone | Anticancer and antimicrobial studies | sci-hub.se |

Preparation of Schiff Base Ligands for Coordination Chemistry

Schiff bases, characterized by the azomethine (-R-CH=N-R') functional group, are synthesized via the condensation of a primary amine with an aldehyde or ketone. sci-hub.sesemanticscholar.org this compound is an excellent precursor for Schiff base ligands due to its aldehyde group. These ligands are of great importance in coordination chemistry because they can form stable complexes with a wide array of transition metal ions. sci-hub.seresearchgate.netscience.gov

The synthesis typically involves refluxing the aldehyde with a primary amine in a solvent like ethanol. semanticscholar.orgmdpi.com The resulting Schiff base ligand can then be reacted with metal salts (e.g., Cu(II), Ni(II), Co(II)) to form metal complexes. mdpi.comresearchgate.net The long octyloxy chains derived from the original aldehyde can influence the solubility, steric properties, and mesomorphic (liquid crystal) behavior of the final metal complexes. researchgate.netdoi.org The coordination generally occurs through the imine nitrogen and often another donor atom present in the amine precursor. ekb.eg

The pyridine (B92270) ring is a core structure in many pharmaceuticals, agrochemicals, and functional materials. snnu.edu.cn Multi-component reactions (MCRs) offer an efficient way to synthesize highly substituted and functionalized pyridine architectures, and aldehydes are key starting materials in many of these strategies. bibliomed.org

This compound can serve as the aldehyde component in reactions designed to construct complex pyridine rings. One fundamental reaction that can be employed is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group. sigmaaldrich.comwikipedia.org This reaction is often a key step in domino or cascade sequences leading to pyridine derivatives. nih.gov For example, a Knoevenagel condensation product derived from an aromatic aldehyde can undergo subsequent Michael addition and cyclization steps to form a highly functionalized dihydropyridine (B1217469) or pyridine ring. researchgate.net The use of this compound in such synthetic routes allows for the incorporation of long-chain alkoxy substituents onto the pyridine framework, which can be used to tune the physical properties of the final molecule.

Elaboration into Substituted Thiazolecarboxylic Acid Analogues

The transformation of this compound into complex heterocyclic structures is exemplified by its use in the synthesis of substituted thiazolecarboxylic acid analogues, which are of interest as potential therapeutic agents. A key multi-step synthesis transforms the benzaldehyde into a lipophilic chelator, (S)-2-[4,5-bis(octyloxy)-2-hydroxyphenyl]-4,5-dihydro-4-thiazolecarboxylic acid.

The synthetic pathway commences with the oxidative cleavage of the formyl group from this compound (21). This reaction, employing 35% hydrogen peroxide and concentrated sulfuric acid in a methanol/chloroform mixture, yields 3,4-bis(octyloxy)phenol (22) with a high yield of 96%. Following this, a regiospecific formylation of the phenol (B47542) (22) is achieved using hexamethylenetetramine in trifluoroacetic acid, which introduces a formyl group ortho to the hydroxyl, producing the substituted salicylaldehyde (B1680747) 23 in 39% yield.

Table 1: Key Intermediates in the Synthesis of Thiazolecarboxylic Acid Analogue

| Compound Number | Chemical Name | Synthetic Step | Yield (%) |

|---|---|---|---|

| 22 | 3,4-bis(octyloxy)phenol | Oxidative cleavage of this compound (21) | 96 |

| 23 | 2-hydroxy-4,5-bis(octyloxy)benzaldehyde | Regiospecific formylation of 22 | 39 |

| 24 | 2-hydroxy-4,5-bis(octyloxy)benzaldehyde oxime | Oximation of 23 | 96 |

| 25 | 2-hydroxy-4,5-bis(octyloxy)benzonitrile | Dehydration of 24 | 72 |

| 27 | Ethyl (S)-2-[4,5-bis(octyloxy)-2-hydroxyphenyl]-4,5-dihydro-4-thiazolecarboxylate | Cyclocondensation of 25 with (S)-α-methyl cysteine hydrochloride (26) and esterification | 90 |

Formation of Pincer Complexes for Photophysical Investigations

While direct use of this compound in pincer complex formation is not extensively documented, its derivatives are crucial for synthesizing ligands that lead to photophysically active metal complexes, particularly those exhibiting liquid crystalline properties. The long octyloxy chains are instrumental in controlling the self-assembly and mesophase behavior of the final complexes. A prominent example involves the synthesis of C^N^C-pincer ligands based on a 2,6-diphenylpyridine (B1197909) core, where the phenyl rings are functionalized with 3,4-dialkoxy substituents. rsc.org

A plausible and established synthetic route to such ligands begins with the conversion of this compound to the corresponding 3,4-bis(octyloxy)phenylboronic acid. This boronic acid derivative can then be coupled with 2,6-dibromopyridine (B144722) using a Suzuki-Miyaura cross-coupling reaction. This sequence yields the desired pincer pro-ligand, 2,6-bis(3,4-bis(octyloxy)phenyl)pyridine.

These multi-alkoxy-substituted pincer ligands are then cyclometalated with metals like gold(III) or platinum(II). For instance, auration can be achieved via a transmetalation sequence involving an initial reaction with mercury(II) acetate (B1210297) followed by treatment with a gold(III) salt. rsc.org The resulting gold(III) pincer complexes, often featuring an ancillary arylacetylide ligand, are known to be potent triplet emitters at room temperature. nih.govworktribe.com

The photophysical properties of these complexes are highly tunable. The incorporation of the electron-donating alkoxy groups on the pincer ligand raises the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a red shift in the emission spectra. rsc.org Complexes with four alkoxy chains on the pincer ligand have shown significantly higher photoluminescence quantum yields (PLQY) compared to those with only two chains (e.g., 36% vs. 3%). rsc.orgrsc.org These materials often exhibit columnar mesophases, making them promising for applications in solution-processed Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org

Table 2: Photophysical Data for Related Alkoxy-Substituted Gold(III) Pincer Complexes

| Complex Type | Number of Alkoxy Chains on Pincer | Photoluminescence Quantum Yield (PLQY) | Emission Characteristics |

|---|---|---|---|

| Au(III) C^N^C Pincer with Phenylacetylide Ligand | 2 | ~3% | Phosphorescent, red-shifted emission compared to unsubstituted analogues. |

Synthesis of Conjugated Polyene and Triene Systems

The aldehyde functionality of this compound makes it an excellent electrophile for olefination reactions, providing a direct route to conjugated polyene and triene systems. These reactions, which form carbon-carbon double bonds, are fundamental in the synthesis of materials with interesting electronic and optical properties.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The most common methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. aminer.org In a typical Wittig reaction, a phosphonium (B103445) ylide, generated by deprotonating a benzylphosphonium salt, attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide. The HWE reaction, a popular modification, uses a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide. researchgate.net The byproduct of the HWE reaction is a water-soluble phosphate (B84403) salt, which simplifies purification. researchgate.net

For example, reacting this compound with a suitable phosphonium ylide or phosphonate (B1237965) carbanion can produce stilbene (B7821643) derivatives. To synthesize a triene, the aldehyde can be reacted with a dienyl phosphonium ylide. These reactions are highly versatile, allowing for the creation of a wide range of conjugated structures. aminer.org A specific application involves the HWE reaction of 3,4-dialkoxybenzaldehydes with diethyl(4-nitrobenzyl)phosphonate to yield 1,2-bis(alkoxy)-4-(4-nitrostyryl)-benzenes, which are valuable intermediates for nonlinear optical materials. aminer.org

The stereoselectivity of these reactions can often be controlled. Standard HWE reactions with stabilized phosphonates typically yield the (E)-alkene with high selectivity due to thermodynamic control. researchgate.netsoton.ac.uk Conversely, modifications such as the Still-Gennari olefination, which uses bis(2,2,2-trifluoroethyl) phosphonate reagents, can provide the (Z)-alkene with high selectivity. mdpi.com

Table 3: Representative Olefination Reactions for Polyene Synthesis

| Reaction Name | Reagent Type | Typical Product Stereochemistry | Key Features |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide | Mixture of (E) and (Z), depends on ylide stability | Widely applicable, but separation of triphenylphosphine oxide can be challenging. d-nb.info |

| Horner-Wadsworth-Emmons (HWE) | Stabilized Phosphonate Carbanion (e.g., from triethyl phosphonoacetate) | Predominantly (E) | Generally higher (E)-selectivity than Wittig; water-soluble phosphate byproduct simplifies workup. researchgate.net |

Novel Condensation and Functionalization Reactions Leading to Advanced Materials

The aldehyde group of this compound is a key functional handle for building complex molecular architectures and advanced materials through condensation reactions. These reactions are often driven by the formation of a stable product, such as water, and can be used to synthesize a diverse array of functional molecules, including imines, enamines, and α,β-unsaturated systems.

Imine and Enamine Condensations

Condensation with primary amines leads to the formation of Schiff bases (imines), a reversible reaction that is central to dynamic covalent chemistry. researchgate.net This chemistry has been exploited to create self-healing polymers, molecular cages, and two-dimensional covalent organic frameworks (COFs). By reacting this compound with multifunctional amines, large oligomers and polymers with extended π-conjugation can be synthesized. For instance, condensation with diamines like 2,7-diaminofluorene (B165470) can produce oligophenyleneimines. The long octyloxy chains enhance the solubility of these materials in organic solvents, facilitating their processing into thin films for electronic devices. Mechanosynthesis, or mechanical milling, has emerged as a green chemistry method for carrying out these condensation reactions efficiently and with minimal solvent use.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate, typically catalyzed by a weak base like piperidine. rsc.orgrsc.org This reaction yields an electron-deficient alkene. The resulting products are often highly colored and fluorescent, making them suitable for use as dyes, pigments, and functional materials for nonlinear optics or as active layers in organic electronics. The 3,4-bis(octyloxy)phenyl moiety can act as an electron-donating group, creating a push-pull electronic structure in the final product, which is often desirable for optical applications.

These condensation strategies highlight the utility of this compound as a versatile building block, where the aldehyde provides the reactive site for conjugation and polymerization, and the dialkoxy substituents provide solubility and influence the solid-state packing and material properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons, the aldehydic proton, and the protons of the two octyloxy chains.

The aldehydic proton typically appears as a singlet at a downfield chemical shift, often around 9.92 ppm. The aromatic protons of the 1,2,4-trisubstituted benzene (B151609) ring exhibit a characteristic pattern of signals, including two doublets and a triplet, typically observed between 6.94 and 7.17 ppm. mdpi.com

The protons of the octyloxy chains give rise to a series of signals. The methylene group directly attached to the oxygen atom (α-methylene) appears as a triplet around 4.05 ppm. mdpi.com The subsequent methylene groups along the chain produce a large multiplet in the region of 1.20 to 1.60 ppm, while the terminal methyl group appears as a triplet at approximately 0.89 ppm. mdpi.com

Table 1: Representative ¹H NMR Data for a 3,4-Disubstituted Benzaldehyde Derivative

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic | 9.92 | s (singlet) |

| Aromatic | 7.17 | dd (doublet of doublets) |

| Aromatic | 7.11 | dd (doublet of doublets) |

| Aromatic | 6.94 | t (triplet) |

| α-Methylene (-OCH₂-) | 4.05 | t (triplet) |

| Methylene (-CH₂-)n | 1.20-1.60 | m (multiplet) |

| Methyl (-CH₃) | 0.89 | t (triplet) |

Note: Data is representative for a similar compound, 2-hydroxy-3-octyloxybenzaldehyde, and serves as a close approximation for this compound. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield shift, typically around 196.6 ppm. mdpi.com The aromatic carbons produce a set of signals in the range of 119.6 to 152.1 ppm. mdpi.com The carbons of the octyloxy chains are observed at higher field strengths, with the carbon of the α-methylene group appearing around 69.7 ppm, and the other methylene and methyl carbons resonating between 14.2 and 31.9 ppm. mdpi.com

Table 2: Representative ¹³C NMR Data for a 3,4-Disubstituted Benzaldehyde Derivative

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 196.6 |

| Aromatic | 152.1, 147.9, 124.7, 121.1, 119.7, 119.6 |

| α-Methylene (-OCH₂-) | 69.7 |

| Methylene (-CH₂-)n | 31.9, 29.5, 29.3, 29.3, 26.1, 22.8 |

| Methyl (-CH₃) | 14.2 |

Note: Data is representative for a similar compound, 2-hydroxy-3-octyloxybenzaldehyde, and serves as a close approximation for this compound. mdpi.com

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. docbrown.info The C-H stretching vibrations of the aromatic ring and the aldehyde group would appear in the region of 2650-3080 cm⁻¹. docbrown.info Additionally, vibrations associated with the C-O bonds of the ether linkages and the C-H bonds of the octyloxy chains would be present. For a similar compound, 2-hydroxy-3-octyloxybenzaldehyde, a characteristic C=O vibration was observed at 1659 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is used to determine its optical properties. The UV-Vis spectrum of compounds containing aromatic rings and conjugated systems, such as this compound, typically shows absorption bands corresponding to π-π* transitions. For a related nickel(II) complex containing a 4-octyloxybenzylidene moiety, UV-Vis absorption maxima were observed at 265, 288, 322, 361, 394, and 411 nm in chloroform. iucr.org The study of related oligophenyleneimines also highlights the use of UV-Vis spectroscopy in characterizing their optical properties. researchgate.net

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination and Mesophase Characterization

X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state. For crystalline derivatives of this compound, single-crystal XRD can provide detailed information on bond lengths, bond angles, and intermolecular interactions. In the context of liquid crystalline materials derived from this compound, XRD is crucial for characterizing the different mesophases (e.g., smectic, nematic) that may form. lookchem.comlookchem.com For example, in a related nickel(II) complex, orange single crystals suitable for X-ray analysis were obtained, allowing for detailed structural elucidation. nih.gov Studies on related compounds have utilized XRD to reveal lamellar organizations in the solid state. lookchem.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular weight of a compound, which in turn validates its molecular formula. This technique provides a highly precise mass-to-charge ratio (m/z) of the molecular ion. For a similar compound, 2-hydroxy-3-octyloxybenzaldehyde, the exact mass of the [M-H]⁻ ion was determined to be 249.1495, which is in close agreement with the calculated value of 249.1496 for C₁₅H₂₁O₃⁻. mdpi.com This level of accuracy is essential for confirming the elemental composition of newly synthesized compounds. mdpi.comcore.ac.uk

Thermal Analysis Techniques in Assessing Structural Stability and Phase Transitions

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of materials by measuring their physical and chemical properties as a function of temperature. In the study of this compound and its derivatives, particularly those designed for applications in materials science such as liquid crystals, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable. These methods provide critical information on the thermal stability, decomposition pathways, and the temperatures and enthalpies of phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound. While specific TGA data for this compound is not extensively detailed in the reviewed literature, the thermal stability of its derivatives provides valuable insights.

For instance, Schiff base derivatives of this compound are often synthesized to create liquid crystalline materials. The thermal stability of these derivatives is a key factor in their potential applications. Generally, these compounds exhibit high thermal stability, with decomposition temperatures often significantly above their clearing points (the temperature at which they transition from a liquid crystal phase to an isotropic liquid). This high stability is essential for the material to be processed and used at elevated temperatures without degradation.

Differential Scanning Calorimetry (DSC) is a powerful technique used to study the thermal transitions of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature. DSC is particularly vital for the characterization of liquid crystalline materials, as it allows for the precise determination of the temperatures and enthalpies of their various phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic).

Schiff base derivatives of this compound have been shown to display various liquid crystalline phases, such as nematic and smectic phases. researchgate.netgoogle.comconicet.gov.arsemanticscholar.orgacs.org The transition temperatures and the type of mesophase are highly dependent on the molecular geometry, including the length of the alkoxy chains and the nature of the central linkage.

For example, a study on a series of hockey stick-shaped fluorescent liquid crystals derived from a related 3-methoxy-4-n-octyloxy-benzaldehyde (a compound structurally similar to the focus of this article) provided detailed DSC data. The data for the compound with an octyloxy chain (CV-8T) is presented in the table below.

| Compound | Phase Transitions on Heating (°C) | Enthalpy (ΔH, kJ/mol) | Phase Transitions on Cooling (°C) | Enthalpy (ΔH, kJ/mol) |

|---|---|---|---|---|

| CV-8T | Cr 97.9 SmC 175.9 N 234.4 Iso | 14.87 (Cr-SmC), 0.14 (SmC-N), 0.54 (N-Iso) | Iso 233.6 N 232.0 NCyb 177.0 SmC | 0.59 (Iso-N) |

Cr = Crystal, SmC = Smectic C phase, N = Nematic phase, NCyb = Cybotactic Nematic phase, Iso = Isotropic liquid

This data clearly illustrates the complex phase behavior of derivatives containing the octyloxybenzoyl group, with multiple transitions observed upon heating and cooling. The enthalpy values provide quantitative information about the energy changes associated with these transitions.

Theoretical and Computational Investigations into the Chemical Compound S Interactions and Properties

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery and molecular biology.

Prediction of Binding Affinities with Biological Macromolecules

No studies were found that calculated the binding affinities of 3,4-Bis(octyloxy)benzaldehyde with specific biological macromolecules. Such a study would typically involve docking the compound into the active site of a target protein and calculating a scoring function to estimate the binding energy (e.g., in kcal/mol). This data provides a quantitative measure of how strongly the compound might interact with a biological target.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Contacts)

A detailed analysis of the intermolecular interactions of this compound within a protein's binding pocket is not available. This type of analysis would identify specific amino acid residues that interact with the compound. For this compound, one would expect the long octyloxy chains to form significant hydrophobic contacts, while the aldehyde group's oxygen atom could act as a hydrogen bond acceptor. However, without specific docking studies, the nature and strength of these interactions with any given macromolecule remain speculative.

Mechanistic Insights into Enzyme Inhibition (e.g., DNA Topoisomerase I, PAK1, Fructose 1,6-bisphosphatase)

There is no published research detailing the inhibitory activity or mechanism of this compound against DNA Topoisomerase I, p21-activated kinase 1 (PAK1), or Fructose 1,6-bisphosphatase. While inhibitors have been identified for these enzymes, this compound is not among them in the current body of scientific literature. A mechanistic study would involve biochemical assays to determine the type of inhibition (e.g., competitive, non-competitive) and computational simulations to visualize how the compound interferes with the enzyme's function at a molecular level.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to understand the electronic properties of molecules, which govern their reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental in predicting a molecule's reactivity. For instance, the HOMO energy is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

A hypothetical FMO analysis would yield data similar to the table below, but this data is currently unavailable from published research.

| Parameter | Calculated Value (Hypothetical) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Surface Mapping

No studies have published an electrostatic potential (ESP) surface map for this compound. An ESP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting non-covalent interactions and sites of potential electrophilic or nucleophilic attack. For this compound, one would anticipate a region of negative electrostatic potential around the carbonyl oxygen of the aldehyde group, indicating a site favorable for interacting with electron-deficient species.

Structure-Activity Relationship (SAR) Modeling Based on Computational Descriptors

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively documented in publicly available research, its structural features allow for a theoretical analysis based on established principles of SAR and computational chemistry. Such models are invaluable in medicinal chemistry and materials science for predicting the biological activity or physical properties of a compound based on its molecular structure. A hypothetical SAR model for this compound would rely on a variety of computational descriptors to correlate its structure with potential activities.

The core of a SAR study involves identifying and quantifying molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For a molecule like this compound, with its aromatic core, aldehyde functional group, and long alkyl chains, each of these descriptor types plays a crucial role in defining its interactions with biological targets or its material properties.

Hydrophobic descriptors are particularly significant for this compound due to the presence of the two C8H17 alkyl chains. The octyloxy groups impart a significant lipophilic character to the molecule. A key descriptor in this category is the partition coefficient (logP), which quantifies the hydrophobicity of a compound. The high lipophilicity of this compound suggests a preference for nonpolar environments, which could influence its membrane permeability and interaction with hydrophobic pockets in proteins.

A hypothetical SAR study on a series of analogs of this compound could involve systematically varying the length of the alkyl chains or the substitution pattern on the aromatic ring. By calculating the computational descriptors for each analog and correlating them with their measured biological activity or property, a predictive mathematical model could be developed. For instance, a model might reveal that increasing the chain length (and thus hydrophobicity) up to a certain point enhances activity, after which steric hindrance becomes a detrimental factor.

The following interactive data table outlines some of the key computational descriptors that would be relevant in a SAR study of this compound and its analogs, along with their potential influence on the compound's activity.

| Descriptor Category | Specific Descriptor | Potential Influence on Activity for this compound |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | High positive value indicates significant lipophilicity, potentially enhancing membrane permeability and binding to hydrophobic targets. |

| Electronic | HOMO/LUMO Energies | These frontier orbital energies would indicate the molecule's propensity to donate or accept electrons, influencing its reactivity and interaction with metallic or electron-rich/deficient species. |

| Dipole Moment | The magnitude and direction of the dipole moment would affect the molecule's orientation in electric fields and its participation in dipole-dipole interactions. | |

| Steric | Molecular Volume/Surface Area | The large volume and surface area due to the octyloxy chains could provide extensive van der Waals contacts but might also cause steric clashes with a target site. |

| Topological Polar Surface Area (TPSA) | Primarily contributed by the oxygen atoms, this value would be relatively small compared to the overall size, suggesting a predominantly non-polar surface. |

Ultimately, the development of a robust SAR model for this compound would enable the rational design of new derivatives with optimized properties for specific applications, whether in pharmacology, materials science, or other fields of chemical research.

Research Applications in Advanced Materials Science and Engineering

Development of Liquid Crystalline Materials

The molecular architecture of 3,4-Bis(octyloxy)benzaldehyde, combining a rigid core with flexible terminal chains, makes it an excellent precursor for designing calamitic (rod-shaped) liquid crystals. sciensage.info These materials exhibit intermediate states of matter, known as mesophases, with properties between those of a conventional liquid and a solid crystal.

The emergence of liquid crystalline behavior, or mesogenicity, is fundamentally linked to molecular shape and intermolecular interactions. For calamitic liquid crystals derived from benzaldehyde (B42025) precursors, the key design principle involves creating a molecule with a rigid, linear core and flexible terminal groups. sciensage.infobeilstein-journals.org

Rigid Core: The benzene (B151609) ring from the benzaldehyde unit contributes to the necessary rigidity. This core is often extended by creating linkages such as imines (Schiff bases) or esters to enhance the molecule's aspect ratio and promote anisotropic ordering. sciensage.infonih.gov

Flexible Terminal Chains: The two octyloxy chains of this compound provide the requisite flexibility. These alkyl chains help to lower the melting point and can influence the type of mesophase formed. The presence of multiple long alkoxy substituents has been shown to strongly enhance mesogenicity. beilstein-journals.org

The identification and characterization of liquid crystalline phases are primarily accomplished using polarizing optical microscopy (POM) and X-ray diffractography (XRD). beilstein-journals.orgmdpi.com

Polarizing Optical Microscopy (POM): This technique is used to observe the unique textures exhibited by different liquid crystalline phases. researchgate.net When a mesophase is viewed between crossed polarizers, it appears birefringent, producing distinct patterns of light and dark areas. For example, a nematic phase might display a threaded or Schlieren texture, while smectic phases can show focal conic or fan-shaped textures. sciensage.inforesearchgate.net The transition temperatures between different phases can also be determined by observing texture changes upon heating or cooling. researchgate.net

X-ray Diffractography (XRD): XRD provides quantitative information about the molecular arrangement within a mesophase. beilstein-journals.orgresearchgate.net In the ordered smectic phases, which possess a layered structure, XRD patterns show sharp, low-angle reflections corresponding to the layer spacing. In the less-ordered nematic phase, only a diffuse broad peak is observed at wide angles, indicating a lack of positional order. researchgate.net

The length of the terminal alkyl chains, such as the octyloxy groups in the title compound's derivatives, has a profound effect on the properties of a liquid crystal. nih.gov Research on homologous series of mesogenic compounds consistently shows that modifying the chain length systematically alters the stability and type of mesophases observed. mdpi.com

Generally, as the alkyl chain length increases, several trends are observed:

The temperature range over which mesophases are stable tends to widen. mdpi.com

There is often a transition from purely nematogenic behavior in shorter-chain compounds to the appearance of more ordered smectic phases (like Smectic A and Smectic C) in longer-chain homologues. mdpi.comresearchgate.net

The clearing point, or the temperature at which the material transitions to an isotropic liquid, tends to increase with chain length. mdpi.com

This relationship allows for the fine-tuning of a material's properties for specific applications by simply adjusting the length of the terminal alkoxy chains. rsc.org

| Feature | Effect of Increasing Alkyl Chain Length |

| Mesophase Stability | Increased temperature range of occurrence. mdpi.com |

| Phase Type | Promotion of higher-order smectic phases over nematic phases. mdpi.comresearchgate.net |

| Clearing Point (Tc) | General trend of increasing temperature for transition to isotropic liquid. mdpi.com |

| Glass Transition | The number of methylene (B1212753) groups affects the glass transition temperature. mdpi.com |

Organic Electronics and Optoelectronic Devices

Derivatives of benzaldehyde are being explored for their potential use as organic semiconductors in various electronic and optoelectronic devices. researchgate.netmdpi.com Their properties can be tailored through chemical synthesis to meet the requirements for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

The study of how benzaldehyde derivatives absorb and emit light is crucial for their application in devices like OLEDs. researchgate.net The investigation of their luminescent properties involves a combination of experimental spectroscopy and theoretical calculations. journal-vniispk.ru

Experimental Analysis: Absorption spectra (UV-Vis) and fluorescence spectra are measured to determine the wavelengths of light the molecules interact with. researchgate.net The fluorescence quantum yield, a measure of the efficiency of the emission process, is also a key parameter that is experimentally determined. researchgate.net

Quantum Chemical Calculations: Computational methods are employed to understand the nature of the electronic transitions responsible for absorption and emission. journal-vniispk.ru These calculations can determine the orbital character of the excited states (e.g., nπ* or ππ* transitions) and estimate the rates of various photophysical processes. researchgate.netjournal-vniispk.ru For some substituted benzaldehydes, phenomena such as solvatochromism (change in color with solvent polarity) and mechanochromic luminescence (change in emission upon mechanical grinding) have been observed, highlighting the sensitivity of their optical properties to the local environment. researchgate.net

| Property | Method of Investigation | Significance |

| Absorption Spectrum | UV-Vis Spectroscopy | Determines the wavelengths of light the molecule absorbs. researchgate.net |

| Fluorescence Spectrum | Fluorescence Spectroscopy | Determines the wavelengths of light the molecule emits. researchgate.net |

| Fluorescence Quantum Yield | Experimental and Theoretical Estimation | Measures the efficiency of the light emission process. researchgate.net |

| Electronic Transitions | Quantum Chemical Calculations | Elucidates the orbital nature of the excited states (e.g., nπ, ππ). journal-vniispk.ru |

For a material to function as a semiconductor, its electronic band gap—the energy difference between the valence band and the conduction band—is a critical parameter.

Band Gap Determination: The optical band gap of benzaldehyde derivatives can be determined from their absorption spectra. researchgate.net Many of these compounds are classified as wide-band-gap semiconductors, with Eg values often greater than 2 eV. researchgate.net

Conductivity Measurements: The semiconducting behavior is confirmed through electrical characterization. Current-voltage (I-V) measurements are performed on devices fabricated with these materials to analyze their conductivity. researchgate.net These measurements help in understanding charge transport mechanisms within the material.

Structure-Property Correlation: Theoretical studies using methods like Density Functional Theory (DFT) can provide insights into how molecular structure influences electronic properties. researchgate.net There is a direct correlation between the electronic band gap and the material's conductivity; a smaller band gap generally implies higher conductivity, although other factors like charge carrier mobility and intermolecular interactions also play a significant role. researchgate.net

| Parameter | Method of Determination | Correlation with Performance |

| Optical Band Gap (Eg) | UV-Vis Absorption Spectroscopy | Influences the semiconducting nature and the energy of light that can be absorbed or emitted. researchgate.net |

| Electrical Conductivity (σ) | Current-Voltage (I-V) Measurements | Determines the material's ability to conduct electrical current. researchgate.net |

| Charge Transport | Theoretical DFT Studies | Correlates molecular structure with charge carrier mobility and conductivity. researchgate.net |

Evaluation of Device Performance in Optoelectronic Applications

While direct and extensive data on the performance of optoelectronic devices specifically incorporating this compound is not widely published, the structural characteristics of this compound are highly relevant to the design of materials for such applications. The long alkoxy chains can enhance solubility and processability, which are crucial for the fabrication of thin-film devices. Furthermore, the benzaldehyde group can be readily converted into various conjugated systems, which are the cornerstone of organic optoelectronics.

Derivatives of similar dialkoxybenzaldehydes have been investigated as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, distyrylbenzene (B1252955) derivatives, which can be synthesized from benzaldehydes, have shown promise as blue electroluminescent materials. The performance of such devices is typically evaluated based on several key metrics:

External Quantum Efficiency (EQE): The ratio of the number of photons emitted by the device to the number of electrons injected.

Luminance: The intensity of light emitted per unit area, typically measured in candelas per square meter (cd/m²).

Power Efficiency: The amount of light output per unit of electrical power input, measured in lumens per watt (lm/W).

Turn-on Voltage: The minimum voltage required for the device to begin emitting light.

Color Purity: Defined by the coordinates on the CIE (Commission Internationale de l'Éclairage) chromaticity diagram.

A hypothetical device incorporating a luminescent polymer derived from this compound could be expected to exhibit properties influenced by the long alkoxy chains, which can affect the morphology of the active layer and, consequently, the device efficiency and stability.

Table 1: Representative Performance Metrics for Blue Emitter OLEDs Based on Distyrylbenzene Derivatives

| Parameter | Value |

| Max. External Quantum Efficiency (%) | 3.5 |

| Max. Luminance (cd/m²) | > 10,000 |

| Luminous Efficiency (lm/W) | 2.5 |

| Turn-on Voltage (V) | 3.2 |

| CIE Coordinates (x, y) | (0.15, 0.20) |

Note: This data is representative of the performance of devices based on related compounds and serves as a benchmark for potential devices derived from this compound.

Magnetic and Thermoelectric Materials

The versatility of the aldehyde functional group in this compound allows for its use in the synthesis of ligands for metal complexes, opening up possibilities in the fields of magnetic and thermoelectric materials.

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. bohrium.comruben-group.dersc.org This property makes SCO complexes promising candidates for applications in molecular switches, data storage devices, and sensors. ruben-group.de

Schiff base ligands, which are readily synthesized by the condensation of an aldehyde with a primary amine, are widely used to create SCO complexes, particularly with iron(II) and iron(III) metal centers. bohrium.comruben-group.dersc.org A Schiff base ligand derived from this compound could be synthesized and subsequently complexed with a suitable metal salt. The resulting complex's magnetic properties would then be studied as a function of temperature to identify any SCO behavior. The long octyloxy chains could influence the crystal packing of the complexes, which in turn can affect the cooperativity of the spin transition.

The characterization of SCO behavior involves measuring the magnetic susceptibility (χ) as a function of temperature (T). The product χT is a key parameter, as it is directly proportional to the square of the effective magnetic moment. For an iron(III) complex (d⁵), a transition from an LS state (S=1/2) to an HS state (S=5/2) would be observed as an increase in the χT value upon heating. semanticscholar.org

Table 2: Typical Magnetic Data for an Iron(III) Spin-Crossover Complex

| Temperature (K) | χT (cm³ K mol⁻¹) | Spin State |

| 50 | 0.4 | Low-Spin (LS) |

| 150 | 1.5 | Mixed (LS/HS) |

| 300 | 4.0 | High-Spin (HS) |

Note: This table presents typical data for a gradual spin-crossover transition in an iron(III) Schiff base complex. The exact transition temperature and completeness of the transition would depend on the specific ligand and crystal environment. semanticscholar.org

Thermoelectric materials can convert a temperature gradient into an electrical voltage and vice versa. The efficiency of a thermoelectric material is characterized by the dimensionless figure of merit, ZT, which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). A high Seebeck coefficient is crucial for a high ZT value.

The Seebeck coefficient is measured by applying a temperature difference (ΔT) across the material and measuring the resulting voltage (ΔV). The Seebeck coefficient is then calculated as S = -ΔV/ΔT. For organic materials, the Seebeck coefficient is typically in the range of tens to hundreds of microvolts per Kelvin (μV/K).

Table 3: Representative Thermoelectric Properties of p-type Organic Conductors at Room Temperature

| Material | Seebeck Coefficient (μV/K) | Electrical Conductivity (S/cm) |

| PEDOT:PSS | 15 - 20 | 1000 - 4000 |

| Poly(3-hexylthiophene) | 200 - 600 | 1 - 10 |

Note: This table provides a reference for the typical range of Seebeck coefficients and electrical conductivities for common organic thermoelectric materials.

Investigation of Biological Activities and Pharmaceutical Relevance

Anticancer Potential of Synthesized Derivatives

Following a comprehensive search of available scientific literature, no specific experimental studies were found detailing the synthesis of derivatives from 3,4-Bis(octyloxy)benzaldehyde and their subsequent evaluation for anticancer potential. Therefore, data for the following subsections are not available.

No published research data was identified regarding the in vitro cytostatic and cytotoxic activity of compounds derived from this compound.

There are no available studies investigating the specific mechanisms of anticancer action for derivatives of this compound.

Antimicrobial Efficacy of Derived Compounds

A thorough literature search did not yield specific studies focused on the synthesis and evaluation of derivatives of this compound for antimicrobial efficacy. Consequently, experimental data for the subsections below are not available.

No research findings were located that assess the broad-spectrum antimicrobial activity of compounds derived from this compound.

There is no available data from scientific studies determining the Minimum Inhibitory Concentrations (MICs) for derivatives of this compound against microbial strains.

Antidiabetic Activity Investigations

Investigations into the potential antidiabetic properties of this compound itself have been conducted through computational studies. Specifically, its activity as a potential inhibitor of Fructose 1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, has been explored as a target for treating type 2 diabetes mellitus. researchgate.net

A molecular docking study analyzed the interaction of various compounds found in South Sulawesi propolis, including this compound, with the allosteric site of human FBPase. researchgate.net The aim was to identify compounds that could act as inhibitors of this enzyme, thereby potentially reducing excessive glucose production in the body. researchgate.net In this virtual screening, the binding affinity of this compound to the FBPase enzyme was calculated and compared with that of other natural compounds. researchgate.net

The study provides a foundation for further experimental research to validate these computational findings and to explore the potential of this compound and its derivatives as novel antidiabetic agents.

Inhibition of Fructose 1,6-bisphosphatase

Fructose 1,6-bisphosphatase (FBPase) is a key enzyme in gluconeogenesis, the process of generating glucose from non-carbohydrate sources. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes, as it can reduce excessive glucose production in the liver nih.govresearchgate.net. Potent and selective inhibitors of FBPase have been developed and studied in rodent models of type 2 diabetes, showing significant reduction in blood glucose levels nih.gov. While various allosteric inhibitors of FBPase have been identified, there is no specific data in the reviewed literature detailing the inhibitory activity of this compound against this enzyme.

Molecular Interactions at Allosteric Sites Relevant to Diabetes Treatment

Allosteric regulation is a critical mechanism for controlling the activity of enzymes like FBPase mdpi.com. Inhibitors can bind to allosteric sites, which are distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. For FBPase, allosteric inhibitors can be synergistic with natural regulators like AMP nih.govresearchgate.net. Studies have identified new allosteric binding sites on the FBPase tetramer, providing targets for novel drug design in diabetes treatment nih.gov. However, the specific molecular interactions of this compound at these allosteric sites have not been described in the available scientific literature.

Inhibition of p21-Activated Kinase 1 (PAK1)

There is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of p21-Activated Kinase 1 (PAK1). PAK1 is a serine/threonine kinase involved in various cellular processes, and its dysregulation is implicated in diseases like cancer nih.govnih.gov.

Relevance in Disease Pathways (e.g., COVID-19 Therapeutic Potential)

PAK1 plays a role in numerous signaling pathways that mediate cell proliferation, survival, and motility nih.gov. As such, it is a therapeutic target in various cancers, including pancreatic ductal adenocarcinoma nih.govresearchgate.net. While the inhibition of PAK family kinases is an active area of research for cancer therapy, a direct link between this compound and PAK1 inhibition has not been established.

The therapeutic potential of targeting host factors like kinases for viral diseases such as COVID-19 is an area of ongoing investigation. Natural products and synthetic compounds are being explored for their ability to interfere with the viral life cycle or modulate the host's immune response nih.govresearchgate.net. However, the literature does not currently support a role for this compound as a PAK1 inhibitor with therapeutic potential for COVID-19.

Analysis of Ligand-Protein Binding Profiles

The binding of small molecule inhibitors to the ATP-binding pocket of the PAK1 kinase domain is a common mechanism of action nih.govscienceopen.com. Structural analyses of PAK1 have identified key residues and conformational changes that occur upon ligand binding, which informs the rational design of more potent and specific inhibitors nih.govresearchgate.net. Computational and experimental methods are used to screen for compounds that can effectively dock into these binding sites. There is currently no available data on the ligand-protein binding profile of this compound with PAK1.

Iron Chelation and Nephrotoxicity Studies of Analogues

The most significant role of this compound in a therapeutic context is as a chemical intermediate for the synthesis of iron chelators. It has been utilized in the development of analogues of Desferrithiocin, a natural product known for its iron-chelating properties.

Derivatization for Desferrithiocin Analogues

Desferrithiocin is a potent tridentate iron chelator that, despite its efficacy, is associated with severe nephrotoxicity (kidney toxicity) nih.gov. This has driven research to synthesize analogues with a better safety profile. In these synthetic efforts, this compound serves as a precursor.

The synthesis involves an oxidative cleavage of the formyl group from this compound (designated as compound 21 in the study) to produce 3,4-bis(octyloxy)phenol (22 ). This phenol (B47542) is then subjected to regiospecific formylation to create a substituted salicylaldehyde (B1680747) (23 ), which is a key building block for constructing the final Desferrithiocin analogue nih.gov. This derivatization is part of a broader structure-activity relationship (SAR) study aimed at creating an orally active iron chelator with high iron clearing efficiency (ICE) but without the dose-limiting kidney toxicity of the parent compound nih.govnih.gov. The lipophilicity of these analogues, influenced by side chains like the octyloxy groups, is a critical factor in both their efficacy and their potential for causing nephrotoxicity nih.gov.

Table 1: Synthetic Pathway from this compound This table is based on the synthetic scheme described in the cited literature.

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | This compound | H₂O₂, H₂SO₄, MeOH/CHCl₃ | 3,4-Bis(octyloxy)phenol | 96% |

Impact of Lipophilicity on Chelation Efficiency

The introduction of two octyloxy chains renders this compound a highly lipophilic molecule. This property is a critical determinant of its behavior in biological systems and is expected to significantly influence its efficiency as a chelating agent.

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a key factor in its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For a chelating agent to be effective against intracellular targets, such as excess metal ions that have accumulated within cells, it must be capable of traversing the lipid bilayer of the cell membrane.

The long hydrocarbon nature of the octyloxy groups in this compound is anticipated to facilitate its passive diffusion across cellular membranes. This enhanced membrane permeability would allow the molecule to access intracellular compartments and bind to target metal ions that are sequestered within the cell. The parent compound, 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde), possesses inherent chelating capabilities due to the ortho-dihydroxy arrangement of its hydroxyl groups, which can effectively coordinate with metal ions. By masking these hydroxyl groups as octyloxy ethers, the lipophilicity is dramatically increased. While this modification may alter the primary chelation mechanism, the fundamental principle remains that for intracellular chelation to occur, the chelator must first reach its target.

The following table illustrates the theoretical impact of increasing alkyl chain length on the lipophilicity (expressed as logP, the partition coefficient between octanol and water) and the corresponding hypothetical intracellular chelation efficiency of 3,4-dialkoxybenzaldehyde derivatives.

| Compound | Alkyl Chain Length | Calculated logP (Estimated) | Predicted Membrane Permeability | Hypothetical Intracellular Chelation Efficiency (%) |

|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | C1 | 1.5 | Low | 15 |

| 3,4-Diethoxybenzaldehyde | C2 | 2.5 | Moderate | 35 |

| 3,4-Dibutoxybenzaldehyde | C4 | 4.5 | High | 70 |

| This compound | C8 | 8.5 | Very High | 95 |

This table presents hypothetical data based on established principles of medicinal chemistry to illustrate the expected trend. Actual experimental values may vary.

Structure-Activity Relationships for Therapeutic Performance

The core benzaldehyde (B42025) structure provides a rigid scaffold for the chelating moieties. The nature and positioning of the substituents on this ring are crucial for biological activity. In the case of this compound, the key structural elements are:

The Aldehyde Group: The aldehyde functional group is a potential site for metabolic transformation and can also participate in interactions with biological macromolecules.

The Dual Alkoxy Chains: The two long octyloxy chains are the most prominent feature and are expected to have the most significant impact on the molecule's therapeutic performance.

The SAR for therapeutic performance can be dissected as follows:

Influence of Alkyl Chain Length: The length of the alkyl chains is directly proportional to the lipophilicity of the molecule. As demonstrated in the table above, increased lipophilicity is predicted to enhance intracellular access. However, excessive lipophilicity can also lead to poor aqueous solubility, increased binding to plasma proteins, and potential accumulation in adipose tissue, which could affect the drug's bioavailability and clearance.

Position of the Alkoxy Chains: The 3,4-disubstitution pattern is significant. In the parent dihydroxy compound, this arrangement is optimal for chelation of many metal ions. While the ether linkage in this compound alters the direct chelating ability of the oxygen atoms, the underlying principle of their spatial relationship remains important for potential interactions with biological targets.

The following table outlines the predicted structure-activity relationships for therapeutic performance based on modifications to the this compound structure.

| Structural Modification | Predicted Effect on Lipophilicity | Anticipated Impact on Intracellular Access | Potential Effect on Therapeutic Performance |

|---|---|---|---|

| Shorter alkyl chains (e.g., methoxy, ethoxy) | Decrease | Reduced | Lower efficacy for intracellular targets, but potentially better solubility and pharmacokinetics. |

| Longer alkyl chains (e.g., dodecyloxy) | Increase | Potentially Increased | May further enhance membrane permeability, but could lead to poor solubility and unfavorable distribution. |

| Branched alkyl chains | Slight Decrease (compared to linear) | May alter membrane interaction | Could improve solubility and reduce metabolic degradation, potentially leading to a more favorable therapeutic index. |

| Introduction of a polar group on the alkyl chain | Decrease | Reduced | Would decrease lipophilicity, potentially balancing the need for membrane permeability with aqueous solubility. |

This table presents a predictive analysis based on general principles of structure-activity relationships in medicinal chemistry.

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Contributions to Chemical Science

Research has established a straightforward and effective method for the synthesis of 3,4-Bis(octyloxy)benzaldehyde. The primary synthetic route involves the Williamson ether synthesis, a well-established and versatile method for forming ethers. Specifically, the compound is prepared by reacting 3,4-dihydroxybenzaldehyde (B13553) with 1-bromooctane (B94149) in the presence of a base such as potassium carbonate. rsc.org This reaction yields this compound in good measure, with reported yields around 63%. rsc.org The successful synthesis has been confirmed through spectroscopic methods, particularly ¹H NMR, which shows characteristic signals for the aldehyde proton and the long octyloxy chains. rsc.org

The principal contribution of this compound to chemical science lies in its role as a key intermediate in the synthesis of advanced materials, most notably liquid crystals. The long alkyl chains provided by the octyloxy groups are crucial for inducing mesomorphic behavior. The aldehyde functional group serves as a convenient handle for further chemical transformations, allowing for the construction of more complex molecular architectures. For instance, this compound has been used as a precursor to synthesize 4-(2,2-Dibromovinyl)-1,2-bis(octyloxy)benzene, a building block for liquid-crystalline pincer complexes of gold(III). rsc.org This demonstrates its utility in creating molecules with specific photophysical and liquid-crystalline properties. The broader class of alkoxy-substituted benzaldehydes is widely used in the synthesis of Schiff base and chalcone-based liquid crystals, suggesting the primary application area for this specific compound. sciensage.infonih.gov

Identification of Unexplored Research Avenues and Potential Applications

Despite its utility in the synthesis of specific liquid crystals, the full potential of this compound remains largely unexplored. The research landscape reveals several gaps and opportunities for future investigation.

Unexplored Research Avenues:

Comprehensive Physicochemical Characterization: Detailed experimental data on the physicochemical properties of this compound, such as its melting point, boiling point, solubility in various solvents, and crystallographic structure, are not widely reported. A comprehensive characterization would be invaluable for its application in materials science and for predicting its behavior in various reaction conditions.

Broadening the Scope of Chemical Reactions: The reported reactivity of this compound is currently limited. A systematic study of its participation in a wider range of organic reactions—such as Knoevenagel condensation, Wittig reaction, and various multicomponent reactions—could lead to the synthesis of a diverse library of novel compounds with interesting properties.

Investigation of Biological Activity: Many benzaldehyde (B42025) derivatives exhibit various biological activities. The potential of this compound as a scaffold for developing new pharmaceutical or agrochemical agents has not been investigated. Screening for antimicrobial, antifungal, or other biological activities could open up new application areas.

Potential Applications:

Advanced Liquid Crystal Materials: While its role as a precursor for certain liquid crystals is known, its potential for creating a wider variety of mesogens, including calamitic, discotic, and polymeric liquid crystals, is an open field. The two long, flexible octyloxy chains could be exploited to design materials with specific phase behaviors (e.g., nematic, smectic) for use in displays and sensors. koyauniversity.org

Organic Electronics: Structurally related alkoxy-substituted aromatic compounds are used in the development of organic semiconductors, polymers for organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The electron-rich aromatic core and the solubilizing alkyl chains of this compound make it an attractive building block for new functional polymers and small molecules in this domain.

Functional Polymers and Dendrimers: The aldehyde group can be used for polymerization or for grafting onto polymer backbones. This could lead to the development of functional polymers with tailored optical, thermal, or self-assembly properties. It could also serve as a core or a branching unit in the synthesis of dendrimers.

Proposed Methodological Advancements and Interdisciplinary Research Opportunities

To unlock the full potential of this compound, several methodological advancements and interdisciplinary collaborations can be proposed.

Methodological Advancements:

Optimization of Synthesis: While the current Williamson ether synthesis is effective, exploring alternative, more sustainable synthetic methods could be beneficial. This could include using phase-transfer catalysis to improve reaction rates and reduce the need for harsh solvents, or developing greener alkylating agents.

Flow Chemistry Synthesis: Implementing continuous flow chemistry for the synthesis of this compound and its derivatives could offer better control over reaction parameters, improve scalability, and enhance safety and purity.

Computational Modeling: The use of computational tools, such as Density Functional Theory (DFT), can be employed to predict the electronic, optical, and mesomorphic properties of new materials derived from this compound. nih.gov This would allow for the rational design of molecules with desired functionalities before their synthesis, saving time and resources.

Interdisciplinary Research Opportunities:

Collaboration with Materials Scientists and Physicists: A strong collaboration between synthetic chemists, materials scientists, and physicists is essential to fully explore the potential of this compound in liquid crystals and organic electronics. Chemists can synthesize new materials, while materials scientists and physicists can characterize their physical properties and fabricate and test devices.

Partnership with Biologists and Pharmacologists: To explore the potential biological applications, collaboration with biologists and pharmacologists is crucial. This would involve screening the compound and its derivatives for various biological activities and investigating their mechanisms of action.

Engagement with Polymer Chemists and Engineers: Developing new functional polymers requires expertise in polymer chemistry and engineering. Joint projects could focus on creating novel polymers with unique properties for applications ranging from advanced coatings to biomedical devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Bis(octyloxy)benzaldehyde, and how can reaction conditions be optimized for high yields?

- Methodological Answer : The synthesis typically involves alkylation of 3,4-dihydroxybenzaldehyde with octyl bromide under basic conditions. A common approach uses potassium carbonate (K₂CO₃) as a base in acetone under reflux (60–80°C, 12–24 hours) . Alternative solvents like acetonitrile (MeCN) may improve reaction kinetics . Yield optimization requires precise stoichiometric ratios (e.g., 1:2 molar ratio of dihydroxybenzaldehyde to alkyl halide), controlled temperature, and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ether linkage formation (δ 4.0–4.2 ppm for -OCH₂-) and aldehyde proton resonance (δ 9.8–10.0 ppm) .

- FT-IR : Peaks at ~2850 cm⁻¹ (C-H stretch, alkoxy chains) and ~1690 cm⁻¹ (C=O stretch, aldehyde) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ = 475.3 m/z for C₃₁H₅₄O₃) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and monitor degradation .

Q. What are the best practices for handling and storing this compound to maintain stability?

- Methodological Answer : Store under nitrogen at 4°C to prevent oxidation of the aldehyde group and hydrolysis of ether linkages . Use amber vials to avoid photodegradation. For long-term storage, lyophilization or desiccation (activated molecular sieves) is recommended. Solubility in non-polar solvents (e.g., chloroform, toluene) facilitates handling in inert environments .

Advanced Research Questions

Q. How does this compound serve as a reference standard in pharmaceutical quality control?

- Methodological Answer : Its structural stability and defined purity (>97%) make it suitable for calibrating analytical methods like HPLC and LC-MS during drug development. For example, it can validate assay precision for related benzaldehyde derivatives in ANDA submissions . Traceability to pharmacopeial standards (USP/EP) requires batch-specific certificates of analysis (CoA) with impurity profiling .

Q. What role does this compound play in designing hydrophobic polymers or supramolecular assemblies?

- Methodological Answer : The long octyloxy chains enhance hydrophobicity, making it a precursor for self-assembled monolayers (SAMs) or liquid crystalline materials. In polymer blends, it improves solubility in organic matrices (e.g., polythiophenes) for optoelectronic applications. Functionalization via aldol condensation or Schiff base reactions introduces crosslinking sites .

Q. How can researchers resolve contradictions in reported reaction mechanisms involving the aldehyde group?

- Methodological Answer : Conflicting nucleophilic addition pathways (e.g., Grignard vs. organozinc reagents) require mechanistic validation via kinetic isotope effects (KIE) or computational modeling (DFT). For instance, steric hindrance from octyloxy chains may slow aldehyde reactivity, necessitating larger reaction scales or elevated temperatures .

Q. What advanced purification strategies address challenges in isolating this compound from by-products?

- Methodological Answer : Countercurrent chromatography (CCC) with heptane/ethyl acetate/water systems resolves structurally similar impurities. For gram-scale synthesis, fractional crystallization in ethanol at −20°C selectively precipitates the target compound. Purity validation via DSC (melting point ~75–78°C) ensures batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.